7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN5/c14-10-3-1-8(2-4-10)11-7-17-13-9(5-15)6-18-19(13)12(11)16/h1-4,6-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXKHKCIQULLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=C(C=N3)C#N)N=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164317 | |
| Record name | 7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-46-0 | |
| Record name | 7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338394-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing catalysts and specific reaction environments to enhance efficiency .
Chemical Reactions Analysis
7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions, often using reagents like halogens, nitric acid, and sulfuric acid, respectively
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound’s structure allows it to bind to active sites on target proteins, blocking their activity and modulating biological processes .
Comparison with Similar Compounds
Structural and Functional Comparisons
Antimicrobial and Immunomodulatory Activity
- Compound 5c (from ): Displays potent inhibition of 14-alpha demethylase (a fungal enzyme) and alkaline phosphatase, with favorable ADMET properties (e.g., high gastrointestinal absorption, low carcinogenicity risk) .
Antitumor and Enzymatic Inhibition
- Derivatives with C-7 amino and C-6 aryl groups, such as 7-(2-chlorophenylamino)-5-((2-[18F]fluoroethoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (), are used as PET tracers for tumor detection due to rapid tumor accumulation .
- Compound 7c (from ): A pyrazolo[1,5-a]pyrimidine-coumarin hybrid, shows potent antitumor activity against liver carcinoma (HEPG2-1, IC50 = 2.70 ± 0.28 µM) .
COX-2 Inhibition
- Compound 10f (from ): 3-(4-Fluorophenyl)-6,7-dimethylpyrazolo[1,5-a]pyrimidine demonstrates selective COX-2 inhibition (IC50 = 0.04 µM) and anti-inflammatory efficacy in vivo. The 6,7-dimethyl substitution is critical for selectivity .
Estrogen Receptor (ER) Modulation
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (from ): Acts as an ERβ-selective antagonist (36-fold selectivity over ERα) due to differential binding pocket interactions .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Optical Properties: The C-7 amino group in the target compound enhances fluorescence compared to aryl-substituted analogs (e.g., λem = 304–332 nm for aryl derivatives vs. 393–414 nm for amino derivatives) .
Target Selectivity : Substituents at C-6 and C-7 dictate target engagement:
- 4-Fluorophenyl at C-6 may improve lipophilicity and membrane permeability.
- Methyl or trifluoromethyl groups at C-5/C-7 enhance ERβ or COX-2 selectivity .
Therapeutic Potential: Amino and fluorophenyl groups position the compound for dual utility in oncology (e.g., PET imaging, enzyme inhibition) and infectious diseases.
Biological Activity
7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and proliferation.
- Molecular Formula : C13H8FN5
- CAS Number : 338394-46-0
- Molecular Weight : 253.23 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Notably, it has been shown to inhibit the growth of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
Case Studies and Research Findings
- Inhibition of CDK2 : The compound has been identified as a potent inhibitor of CDK2 with an IC50 value indicating effective inhibition in the low micromolar range. This inhibition is critical for its anticancer activity as CDK2 is often overexpressed in various cancers.
- Cell Viability Assays : In vitro studies demonstrated that treatment with this compound led to reduced cell viability in MCF-7 and HCT-116 cells, suggesting its potential as a therapeutic agent in cancer treatment. For instance, IC50 values were reported at approximately 4.66 µM for MCF-7 and 1.98 µM for HCT-116 when compared to standard chemotherapeutic agents like doxorubicin.
- Mechanism of Action : The molecular mechanism involves binding interactions with CDK2, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, studies indicate that the compound induces S-phase arrest in HCT-116 cells and G2/M phase arrest in MCF-7 cells.
Table of Biological Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.66 | G2/M phase arrest |
| HCT-116 | 1.98 | S-phase arrest |
| HeLa | 2.59 | Induces apoptosis |
Enzymatic Inhibition
In addition to its anticancer properties, this compound also exhibits enzymatic inhibitory activity against other kinases, which may contribute to its overall therapeutic effects:
- CDK9 Inhibition : The compound has shown inhibitory activity against CDK9 with an IC50 value indicating significant potential for further development as an anticancer agent.
- Selectivity : Compared to other known inhibitors such as ribociclib, the selectivity profile of this compound suggests it could be optimized for better therapeutic indices.
Synthesis and Preparation
The synthesis of this compound typically involves cyclocondensation reactions utilizing 1,3-biselectrophilic compounds and NH-3-amino pyrazoles. This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.
Summary of Synthesis Steps
- Starting Materials : Use NH-amino pyrazoles and appropriate biselectrophilic compounds.
- Cyclization Reaction : Conduct cyclization under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
- Purification : Purify the product using standard techniques such as recrystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and its analogues?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions of aminopyrazole precursors with substituted acrylonitriles or aldehydes. For example:
- Step 1 : React 5-amino-3-cyano-1H-pyrazole with 4-fluorophenyl-substituted enaminones in pyridine under reflux (6–8 hours).
- Step 2 : Neutralize the reaction mixture with dilute HCl and isolate the product via filtration and recrystallization from ethanol/DMF mixtures (yields: 60–70%) .
- Key Parameters : Temperature (100–120°C), solvent polarity (pyridine enhances cyclization), and stoichiometric ratios (1:1 molar ratio of precursors).
Q. How are structural ambiguities resolved in pyrazolo[1,5-a]pyrimidine derivatives using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl groups) and NH2 signals (δ 5.5–6.0 ppm, broad).
- 13C NMR : Confirm nitrile (C≡N) at ~115 ppm and pyrimidine carbons (C-2, C-6) at 150–160 ppm.
- IR Spectroscopy : Detect NH2 stretching (3350–3450 cm⁻¹) and C≡N absorption (~2200 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular formulas (e.g., [M+H]+ for C13H8FN5: calc. 261.066, found 261.065) .
Advanced Research Questions
Q. What strategies optimize the electronic properties of pyrazolo[1,5-a]pyrimidine cores for fluorescence applications?
- Methodological Answer : Substituent effects on photophysics are analyzed via:
- TD-DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.11–3.82 eV) and dominant electronic transitions (e.g., 84–95% HOMO→LUMO).
- Experimental Validation : Compare calculated λcal with experimental λexp (e.g., 398 nm vs. 440 nm for coumarin derivatives). Discrepancies arise from solvent polarity and aggregation effects .
- Table 1 : Photophysical Data for Selected Analogues
| Probe | λexp (nm) | Quantum Yield | Dominant Transition |
|---|---|---|---|
| 4f | 440 | 0.15 | 84% HOMO→LUMO |
| 4g | 349 | 0.27 | 91% HOMO→LUMO |
| Source: Adapted from |
Q. How do steric and electronic effects of the 4-fluorophenyl group influence bioactivity in pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).
- Comparative Studies : Replace 4-fluorophenyl with p-tolyl or chlorophenyl groups. Assess IC50 shifts in enzymatic assays (e.g., 2–5 µM for fluorophenyl vs. 10 µM for phenyl).
- Crystallography : Resolve X-ray structures of ligand-enzyme complexes to map fluorine’s role in π-stacking or halogen bonding .
Q. What computational tools predict synthetic feasibility of novel pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states for cyclization steps.
- Machine Learning : Train models on existing reaction databases to prioritize high-yield routes (e.g., Bayesian optimization for solvent selection).
- Case Study : ICReDD’s workflow integrates computation and experiment to reduce development time by 50% for analogous heterocycles .
Q. How are contradictions between computational predictions and experimental data resolved?
- Methodological Answer :
- Error Analysis : Identify limitations in DFT functionals (e.g., B3LYP underestimates charge transfer in excited states).
- Environmental Factors : Adjust for solvent effects (e.g., PCM models) and aggregation-induced emission (AIE) in solid-state vs. solution measurements.
- Case Study : Compound 4f’s low quantum yield (0.15) vs. TD-DFT-predicted 0.88 was attributed to TICT (twisted intramolecular charge transfer) in polar solvents .
Synthesis Optimization Table
Table 2 : Key Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5a + 2 | Pyridine | 120 | 5 | 70 |
| 5b + 3 | Ethanol | 80 | 6 | 67 |
| 9a + 16a-c | DMF | 100 | 10 | 65–75 |
| Sources: |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
